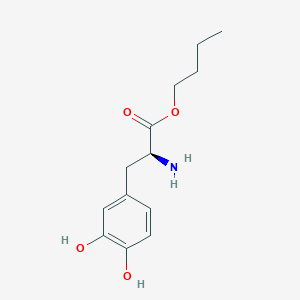

L-多巴正丁酯

描述

L-DOPA n-Butyl Ester is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It’s part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

Synthesis Analysis

A novel method for the preparative scale synthesis of L-Dopa esters uses tyrosinase-catalysed o&o-hydroxylation and proteinase-catalysed transesterification . Several L-Dopa esters have been prepared by the combined use of these two enzymes and fully characterized .Chemical Reactions Analysis

The synthesis of L-Dopa esters involves enzymatic reactions. Starting with a tyrosine ester, a range of L-Dopa esters can be obtained either by one step o&o-hydroxylation catalyzed by tyrosinase followed by transesterification using a-chymotrypsin or by employing the same enzymes in the reverse order .Physical And Chemical Properties Analysis

L-DOPA’s physicochemical properties are responsible for its poor bioavailability, short half-life, and the wide range of inter- and intrapatient variations of plasma levels .科学研究应用

神经影像学和诊断

- 18F-DOPA PET/CT 脑肿瘤成像:18F-DOPA 已被研究为原发性脑肿瘤和躯体癌转移的 PET 示踪剂,基于增强的细胞增殖。由于 18F-DOPA 的生理摄取率低,它在肿瘤和正常组织之间提供了极好的区分,使其在诊断原发性脑肿瘤和确定手术治疗或放射治疗后的复发中很有用。与 MRI 和半定量分析的相关成像可以进一步改善诊断 (Calabria et al., 2012).

帕金森病治疗和研究

- IPX066,一种 l-多巴制剂:IPX066 是一种混合的速释/缓释左旋多巴制剂,旨在延长单次剂量的临床效果。与速释 l-多巴相比,它在每天较少的剂量下提供了更多“开启”时间,为帕金森病患者的 l-多巴治疗提供了潜在的重大进展 (Ondo, 2014).

帕金森病及其与其他疾病的关联

- 帕金森病与恶性黑色素瘤之间的关联:自多巴胺 (L-DOPA) 治疗帕金森病开始以来,就观察到黑色素瘤和帕金森病之间的联系。虽然 L-DOPA 是黑色素合成中的底物,并且人们担心它可能导致黑色素瘤,但 PD 和黑色素瘤之间的实际病因联系仍然难以捉摸 (Disse et al., 2016).

未来方向

属性

IUPAC Name |

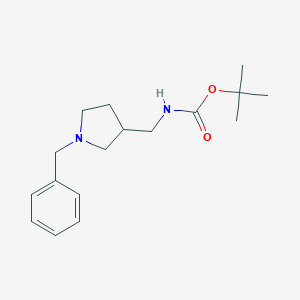

butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMOINLDXCZCEK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960258 | |

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-DOPA n-Butyl Ester | |

CAS RN |

39638-52-3 | |

| Record name | Levodopa butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

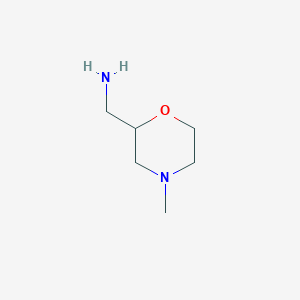

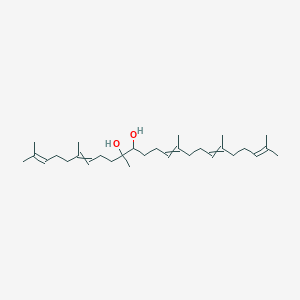

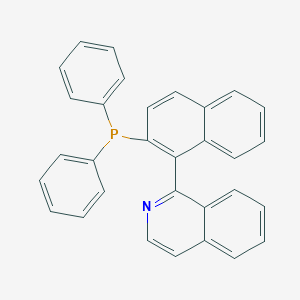

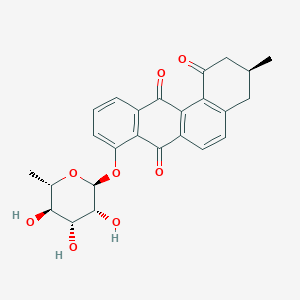

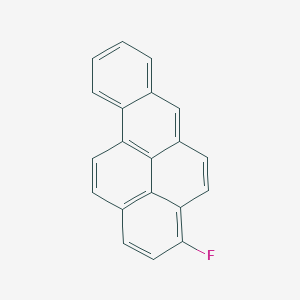

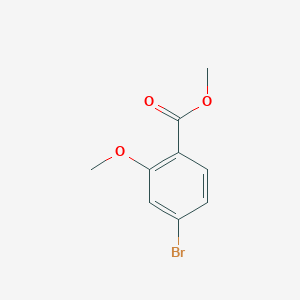

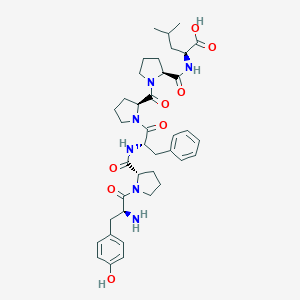

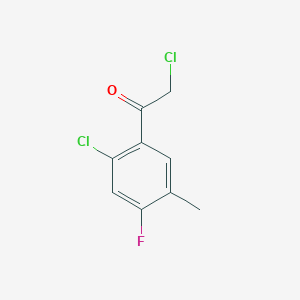

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)